5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Description
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 3.
Properties
IUPAC Name |
5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-8-18(9-10)23(19,20)11-6-7-11/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXKIJRBUXXKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidinyl ring through cyclization reactions, followed by the introduction of the cyclopropylsulfonyl group via sulfonylation. The final step often involves the construction of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanism elucidation.
Biology: Its potential biological activity has led to investigations into its use as a pharmacophore in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit therapeutic properties, making it a candidate for further research in medicinal chemistry.
Industry: The compound’s stability and reactivity profile make it suitable for use in various industrial applications, including material science and catalysis.
Mechanism of Action
The mechanism by which 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Physicochemical Properties
- Target Compound: The cyclopropylsulfonyl group increases acidity (pKa ~8–10) and aqueous solubility compared to non-sulfonylated analogs. The 2-methoxyphenyl group contributes moderate logP (~2.5–3.5), balancing lipophilicity and bioavailability .
- 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate : Bromine and CF3 groups increase molecular weight (528.3 g/mol) and steric bulk, which may limit blood-brain barrier penetration.
Pharmacological Activities
- Target Compound : The sulfonyl-azetidine group may enhance binding to serine proteases or kinases via H-bonding, while the methoxyphenyl group supports aromatic interactions. Analogous compounds show antiviral and anti-inflammatory activity .
- 5-(2-Iodophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (1h) : Iodine’s polarizability could improve binding to hydrophobic pockets, but may increase toxicity risks.
- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride : The flexible 2-methoxyethyl chain may reduce target specificity compared to rigid aromatic substituents.
Biological Activity
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity and interaction with biological targets.
- Cyclopropylsulfonyl Group : This moiety may enhance the compound's lipophilicity and influence its biological interactions.
- Oxadiazole Moiety : Known for its diverse pharmacological properties, this five-membered ring is often associated with antimicrobial and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole structures exhibit anticancer properties. For instance, research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The presence of the cyclopropylsulfonyl group may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could exhibit similar effects.
Antimicrobial Activity
The oxadiazole ring is also known for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can be effective against various bacterial strains. For example, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for clinical applications in treating resistant infections.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural similarities with other bioactive compounds, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways.
Case Studies
Several studies have investigated related compounds with similar structural motifs:
These case studies highlight the promising biological activities associated with oxadiazole derivatives and suggest avenues for further research into this compound.
Q & A
Q. What are the established synthetic routes for 5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via S-arylation or coupling reactions. For example, intermediates like 5-(2-iodophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (e.g., compound 1h in ) are reacted with cyclopropylsulfonyl azetidine derivatives under Pd-catalyzed conditions. Flash chromatography (AcOEt:hexane, 1:3) is commonly used for purification, yielding ~80-85% crystalline products . Key factors affecting yield include solvent polarity, temperature control (e.g., reflux at 90°C), and stoichiometric ratios of starting materials.
Q. How is the structural integrity of this oxadiazole derivative validated in academic research?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (HRMS) , and X-ray crystallography . For instance, X-ray diffraction (as in ) resolves bond angles and stereochemistry, while NMR identifies functional groups like the 2-methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) and sulfonyl groups (δ ~3.1-3.5 ppm for cyclopropyl-CH₂) .
Q. What role do the 2-methoxyphenyl and cyclopropylsulfonyl groups play in the compound’s reactivity?
- Methodological Answer : The 2-methoxyphenyl group enhances π-π stacking in target binding (e.g., enzyme active sites), while the cyclopropylsulfonyl moiety improves metabolic stability by resisting oxidative degradation. Both groups influence solubility; methoxy increases lipophilicity, whereas sulfonyl groups enhance aqueous solubility via polar interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral or antibacterial activity?
- Methodological Answer : SAR studies involve systematic substitution of the azetidine ring , sulfonyl group , or methoxyphenyl moiety. For example:
- Replacing cyclopropylsulfonyl with phenylsulfonyl (as in ) alters steric bulk and binding affinity to viral proteases.
- Modifying the methoxy group to ethoxy or halogens (e.g., -F) impacts electronic effects and target engagement.
Bioassays (e.g., HIV-1 Vif inhibition in ) quantify IC₅₀ values to rank analogs .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity . Resolve discrepancies by:
- Replicating experiments under standardized protocols (e.g., uniform ATP concentrations in kinase assays).
- Performing meta-analysis of dose-response curves to identify outliers.
- Using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
Q. What methodologies assess the metabolic stability of this oxadiazole derivative?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Measure IC₅₀ against isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- Plasma stability tests : Monitor decomposition in plasma at 37°C over 24 hours .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like HIV-1 Vif or SARS-CoV-2 Mpro.
- QSAR models correlate substituent properties (logP, polar surface area) with bioavailability.
- MD simulations assess conformational stability of the sulfonyl-azetidine linkage in aqueous environments .
Q. What strategies mitigate toxicity risks during preclinical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
